Resistance-Overcoming Activity: 62.7-Fold Superior Potency Against H5N1-H274Y Mutant NA
Against the oseltamivir-resistant H5N1-H274Y mutant neuraminidase, Neuraminidase-IN-16 (Compound 43b) demonstrated 62.70-fold more potent inhibitory activity compared to oseltamivir carboxylate (OSC), the active form of the clinical drug oseltamivir [1]. Against the H1N1-H274Y mutant, the compound displayed 5.03-fold superior potency relative to OSC [1].
| Evidence Dimension | Neuraminidase enzyme inhibition against H274Y resistance mutants |
|---|---|
| Target Compound Data | H5N1-H274Y IC50 = 0.63 μM; H1N1-H274Y IC50 = 10.08 μM |
| Comparator Or Baseline | Oseltamivir carboxylate (OSC): H5N1-H274Y IC50 reported with >250-fold resistance increase relative to wild-type |
| Quantified Difference | 62.70-fold more potent (H5N1-H274Y); 5.03-fold more potent (H1N1-H274Y) |
| Conditions | In vitro neuraminidase enzyme inhibition assay using recombinant NA proteins |
Why This Matters
This quantitative differentiation directly addresses the primary procurement selection criterion for researchers studying oseltamivir-resistant influenza or developing next-generation NA inhibitors.
- [1] Jia R, et al. Discovery of N-substituted oseltamivir derivatives as novel neuraminidase inhibitors with improved drug resistance profiles and favorable drug-like properties. Eur J Med Chem. 2023 Apr 5;252:115275. View Source
